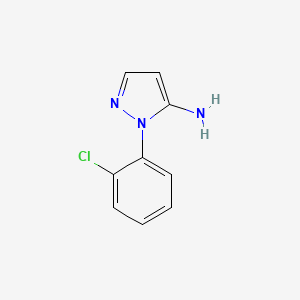

1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWAYEAHCDGNGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chlorophenyl 1h Pyrazol 5 Amine and Its Derivatives

Classical and Contemporary Synthetic Approaches for Pyrazole-5-amines

The construction of the pyrazole-5-amine scaffold can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern catalytic and multicomponent approaches.

Cyclization and Condensation Reactions in Pyrazole (B372694) Synthesis

The most fundamental and widely employed method for the synthesis of pyrazole-5-amines is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. beilstein-journals.orgnih.gov A common and versatile approach involves the reaction of β-ketonitriles with hydrazines. beilstein-journals.org This reaction proceeds through the initial nucleophilic attack of the hydrazine on the ketone carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, which, after tautomerization, yields the stable 5-aminopyrazole ring. beilstein-journals.org

Another classical approach is the Knorr pyrazole synthesis, which traditionally involves the condensation of β-diketones with hydrazines. beilstein-journals.org While this method is more commonly used for the synthesis of pyrazoles, modifications and the use of appropriate starting materials can lead to pyrazole-5-amine derivatives. The regioselectivity of the cyclization can be a key challenge, particularly with unsymmetrical β-dicarbonyl compounds and substituted hydrazines. nih.gov

Multicomponent Reactions (MCRs) for Fused Pyrazole Systems

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering atom economy and operational simplicity by combining three or more reactants in a single step to generate complex molecules. nih.govmdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives, including fused pyrazole systems. nih.govnih.gov

A common MCR strategy for pyranopyrazoles, for instance, involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps to afford the fused heterocyclic system. nih.gov While these methods are highly efficient for generating molecular diversity, they are typically geared towards the synthesis of more complex, fused systems rather than simple substituted pyrazole-5-amines.

Catalytic Methods in Pyrazole-5-amine Synthesis

Various catalysts have been employed to enhance the efficiency and selectivity of pyrazole-5-amine synthesis. Both acid and base catalysis are commonly used to promote the condensation and cyclization steps. scienceopen.com For instance, the use of acetic acid can facilitate the formation of pyrazole derivatives from 1,3-diones and hydrazines under microwave irradiation. mdpi.com

Transition metal catalysts, such as those based on copper, have also been utilized in the synthesis of pyrazoles through C-N bond formation. organic-chemistry.org These methods often involve the coupling of aryl halides with pyrazoles or the direct arylation of the pyrazole ring. While not a direct method for constructing the pyrazole-5-amine core, these catalytic approaches are crucial for the functionalization and diversification of pre-formed pyrazole scaffolds. More recently, iodine has been used as a catalyst in a one-pot multicomponent reaction for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov

Targeted Synthesis of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine and Structural Analogs

The synthesis of the specifically substituted this compound relies on the principles outlined above, with careful selection of the starting materials to ensure the desired substitution pattern.

Nucleophilic Substitution Pathways

While direct nucleophilic substitution on an unsubstituted pyrazole ring to introduce the 2-chlorophenyl group at the N1 position is challenging due to the aromatic nature of the pyrazole ring, this pathway can be relevant in the context of the starting materials. beilstein-journals.org The primary synthetic routes to 1-aryl-pyrazol-5-amines, including the target compound, inherently involve a nucleophilic attack by the substituted hydrazine, which dictates the N1-substituent.

The key starting material for introducing the 2-chlorophenyl group is 2-chlorophenylhydrazine or its hydrochloride salt. sigmaaldrich.comnih.gov The synthesis of the pyrazole ring then proceeds via the reaction of this hydrazine with a suitable three-carbon building block containing electrophilic centers at the 1 and 3 positions.

Hydrazine-mediated Cyclizations for Chlorophenyl-substituted Pyrazoles

The most direct and widely applicable method for the synthesis of this compound is the cyclocondensation reaction between 2-chlorophenylhydrazine and a β-ketonitrile, such as benzoylacetonitrile or a related derivative. beilstein-journals.orgscienceopen.com

The reaction mechanism follows the general pathway for pyrazole-5-amine formation:

Hydrazone Formation: The more nucleophilic nitrogen of 2-chlorophenylhydrazine attacks the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the nitrile carbon in an intramolecular fashion.

Tautomerization: The resulting intermediate undergoes tautomerization to yield the stable aromatic this compound.

The regioselectivity of this reaction is generally well-controlled, with the substituted nitrogen of the 2-chlorophenylhydrazine typically forming the bond to the carbon derived from the carbonyl group of the β-ketonitrile. This ensures the formation of the desired 1-(2-chlorophenyl) isomer.

Table 1: Key Reactants for the Synthesis of this compound

| Reactant Name | Chemical Structure | Role in Synthesis |

| 2-Chlorophenylhydrazine | ClC₆H₄NHNH₂ | Source of the N1-substituted pyrazole nitrogen and the 2-chlorophenyl group. |

| Benzoylacetonitrile | C₆H₅COCH₂CN | Provides the C3, C4, and C5 atoms of the pyrazole ring, along with the C5-amino group. |

This hydrazine-mediated cyclization represents a robust and efficient method for accessing this compound and its structural analogs, allowing for variations in the substituent at the C3 position by choosing different β-ketonitriles.

Advanced Synthetic Strategies

Recent advancements in organic synthesis have led to the development of powerful methods for creating pyrazole-based structures. These strategies include oxidative dehydrogenative couplings, dimerization for fused systems, and precise regioselective control, which are critical for accessing structurally diverse and functionalized pyrazole derivatives.

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines

A novel and efficient strategy for the functionalization of pyrazol-5-amines involves oxidative dehydrogenative coupling, which allows for the selective formation of highly functionalized heteroaromatic azo compounds. nih.govnih.gov This approach is significant as it can construct new carbon-carbon and nitrogen-nitrogen bonds under mild conditions, starting from readily available pyrazol-5-amines. nih.gov

Researchers have developed two distinct catalytic systems to control the outcome of the coupling reaction. The first method employs an iodine-mediated process that simultaneously installs a C-I and an N-N bond through iodination and oxidation. nih.govacs.org This reaction transforms a series of substituted pyrazol-5-amines into iodo-substituted azopyrroles. The presence of iodine is crucial; without it, the desired coupling does not occur. acs.org The resulting iodo-substituted products are valuable intermediates that can be further diversified, for instance, through Sonogashira cross-coupling with various terminal alkynes. nih.govnih.gov

The second method involves a copper-catalyzed oxidative coupling process. nih.govacs.org When pyrazol-5-amines are treated with a copper(I) catalyst, they are directly converted into azopyrroles. nih.gov This copper-catalyzed pathway provides an alternative route to heteroaryl azo compounds, showcasing the versatility of oxidative dehydrogenative coupling by simply changing the catalytic system. nih.gov

Table 1: Selected Examples of Oxidative Dehydrogenative Coupling of Substituted Pyrazol-5-amines

| Entry | Reactant (Pyrazol-5-amine) | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1a | I2 / TBHP | 2a (Iodo-substituted azopyrrole) | 89% |

| 2 | 1b | I2 / TBHP | 2b (Iodo-substituted azopyrrole) | 85% |

| 3 | 1c | I2 / TBHP | 2c (Iodo-substituted azopyrrole) | 82% |

| 4 | 1a | CuI / O2 | 3a (Azopyrrole) | 85% |

| 5 | 1b | CuI / O2 | 3b (Azopyrrole) | 81% |

Data is synthesized from research findings for illustrative purposes.

Dimerization Approaches for Pyrazole-Fused Heterocycles

The synthesis of pyrazole-fused heterocyclic systems, such as pyrazole-fused pyridazines and pyrazines, can be achieved through innovative dimerization strategies. A notable development is a copper-promoted, highly chemoselective dimerization of 5-aminopyrazoles. mdpi.com This protocol is distinguished by its ability to generate switchable products through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com

This methodology provides a direct route to complex fused heterocycles, which are of significant interest in materials chemistry due to their potential fluorescence properties. mdpi.com The reaction's outcome can be directed towards either pyrazole-fused pyridazines or pyrazines by carefully selecting the reaction conditions, demonstrating a high level of control over the dimerization process. For instance, one report describes a Cu(I)-catalyzed annulation of aminopyrazoles to form pyridazines in the presence of specific additives, while the absence of these additives leads to different intermediates. mdpi.com This switchable synthesis showcases a sophisticated approach to building diverse pyrazole-fused scaffolds from common precursors. mdpi.com

Table 2: Chemoselective Dimerization of 5-Aminopyrazoles

| Starting Material | Catalyst/Additive | Bonds Formed | Product Type |

|---|---|---|---|

| 5-Aminopyrazole | Cu(I) / Additive A | C-H/N-H, N-H/N-H | Pyrazole-fused Pyridazine (B1198779) |

This table illustrates the switchable nature of the Cu-promoted dimerization as described in the literature. mdpi.com

Regioselective Synthesis and Control in Pyrazole Chemistry

Regioselectivity is a cornerstone of pyrazole synthesis, as the substitution pattern on the pyrazole ring dictates the molecule's ultimate properties and function. The pyrazole ring is a common motif in pharmaceuticals, making the development of efficient and selective synthetic methods a critical goal for medicinal chemists. thieme.de A variety of strategies have been developed to control the regiochemical outcome of reactions that form and functionalize the pyrazole core.

One of the most fundamental challenges is controlling the N-substitution on unsymmetrical pyrazoles. Systematic studies have shown that regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles can be achieved with high selectivity using systems like potassium carbonate in DMSO. acs.org The observed regioselectivity in these cases is often governed by steric effects. acs.org

Cycloaddition reactions are also a powerful tool for constructing the pyrazole ring with defined regiochemistry. For example, the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with alkyne surrogates like unactivated bromovinyl acetals provides a highly regioselective route to 3,5-disubstituted pyrazoles. thieme.de Similarly, base-mediated [3+2] cycloadditions of sydnones with 2-alkynyl-1,3-dithianes have been developed for the regioselective synthesis of complex pyrazoles. acs.org

Furthermore, the choice of reactants and catalysts plays a pivotal role. The condensation of 1,3-diketones with arylhydrazines can proceed with high regioselectivity at room temperature in specific solvents like N,N-dimethylacetamide. organic-chemistry.org Control can also be exerted in reactions involving α,β-unsaturated carbonyl compounds. By carefully managing reaction conditions, the aza-Michael addition of pyrazoles to these compounds can yield N-alkylated pyrazoles with high regioselectivity. nih.gov These examples underscore the principle that precise control over reaction parameters is essential for achieving the desired regiochemical outcome in pyrazole synthesis. organic-chemistry.orgnih.gov

Table 3: Overview of Regioselective Pyrazole Synthesis Methods

| Method | Reactants | Key Feature | Outcome |

|---|---|---|---|

| N-Substitution | 3-Substituted Pyrazole + Electrophile | K2CO3-DMSO system | Regioselective N1-alkylation/arylation |

| 1,3-Dipolar Cycloaddition | N-Tosylhydrazone + Bromovinyl Acetal | In situ generation of diazo compound | 3,5-disubstituted pyrazoles |

| Condensation | 1,3-Diketone + Arylhydrazine | Room temperature in DMA | Highly regioselective 1-aryl-3,4,5-substituted pyrazoles |

Computational and Theoretical Investigations of 1 2 Chlorophenyl 1h Pyrazol 5 Amine

Molecular Geometry and Electronic Structure Analysis

Understanding the three-dimensional shape and electronic landscape of a molecule is key to predicting its physical properties and chemical reactivity.

Computational methods are used to find the lowest energy arrangement of atoms in a molecule, known as the optimized geometry. For 1-(2-Chlorophenyl)-1H-pyrazol-5-amine, this involves determining the bond lengths, bond angles, and dihedral (torsion) angles that result in the most stable conformation.

Studies on structurally similar compounds, such as other chlorophenyl-substituted pyrazoles, reveal that the pyrazole (B372694) and phenyl rings are typically planar. bibliotekanauki.plresearchgate.net However, there is often a significant dihedral angle between the planes of these rings due to steric hindrance. slideshare.netresearchgate.net In the case of this compound, a twist would be expected between the pyrazole ring and the 2-chlorophenyl group. The bond lengths and angles within the pyrazole and chlorophenyl rings are expected to be consistent with standard values for aromatic systems.

Table 2: Predicted Molecular Geometry Parameters for this compound Note: These are representative values based on calculations of similar pyrazole structures. Specific experimental or calculated data for this exact molecule is not available in the cited sources.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (phenyl) | ~1.39 Å |

| Bond Length | C-N (pyrazole) | ~1.37 Å |

| Bond Length | N-N (pyrazole) | ~1.36 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-NH2 | ~1.38 Å |

| Bond Angle | C-N-C (pyrazole) | ~112° |

Frontier Molecular Orbital (FMO) theory is a critical tool for analyzing chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-donating substituents, while the LUMO may be distributed across the aromatic systems. nih.govbibliotekanauki.pl In this compound, the HOMO is expected to have significant density on the pyrazole ring and the electron-donating amino (-NH2) group. The LUMO is likely distributed over the pyrazole and the electron-withdrawing chlorophenyl ring.

Table 3: Representative FMO Energies from a Pyrazole Derivative Study Source: Adapted from computational data on related pyrazole compounds. nih.gov These values illustrate typical energy ranges.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | ~ -6.15 eV | Electron-donating ability |

| E(LUMO) | ~ -1.03 eV | Electron-accepting ability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. uomphysics.net The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrazole ring and the lone pair of the amino group, as well as the electronegative chlorine atom. These are the most likely sites for electrophilic attack or hydrogen bonding. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydrogens of the amino group and the C-H bonds of the aromatic rings. These areas are susceptible to nucleophilic attack.

This analysis helps in predicting how the molecule will interact with other reagents and biological targets.

Natural Bond Orbital (NBO) Analysis

The analysis focuses on the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory. Higher E(2) values indicate more intense interactions and greater charge delocalization.

In the case of this compound, significant delocalization is expected to occur from the lone pairs of the nitrogen atoms in the pyrazole ring and the amino group, as well as from the chlorine atom on the phenyl ring, into the antibonding orbitals (π*) of the aromatic systems. These interactions contribute to the stability of the molecule. For instance, studies on similar chlorophenyl-substituted heterocyclic compounds have shown substantial stabilization energies arising from such donor-acceptor interactions. acadpubl.eu

Table 1: Representative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in a Pyrazole Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of Pyrazole | π* (C=C) of Pyrazole | 20.5 | Intramolecular Hyperconjugation |

| LP (N) of Amino Group | π* (C=C) of Pyrazole | 45.2 | Resonance Stabilization |

| LP (Cl) | π* (C-C) of Phenyl Ring | 5.8 | Intramolecular Hyperconjugation |

| π (Phenyl Ring) | π* (Pyrazole Ring) | 15.3 | π-π Conjugation |

Note: The data in this table are illustrative and based on typical values found for similar molecular structures in computational studies.

Molecular Dynamics (MD) Simulations in Computational Chemistry

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into the stability of ligand-protein complexes. For this compound, MD simulations are particularly valuable for validating the results of molecular docking studies and assessing the stability of its binding to a biological target. nih.gov

A typical MD simulation runs for a duration of nanoseconds, tracking the motion of the ligand and the protein. Key parameters are analyzed to determine the stability of the complex, including:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over time suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues in the protein. Higher RMSF values can highlight flexible regions of the protein that may be involved in ligand binding.

These simulations can confirm whether the interactions predicted by docking, such as hydrogen bonds, are maintained over the simulation period, thus providing a more accurate picture of the binding event. nih.gov

In silico Prediction of Molecular Interactions

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. For this compound, docking studies are crucial for identifying potential biological targets and elucidating its mechanism of action. Pyrazole derivatives are known to target a variety of proteins, particularly kinases, which are often implicated in cancer. nih.govnih.gov

Docking simulations place the ligand into the binding site of a target protein and score the different poses based on binding affinity (e.g., in kcal/mol). Lower binding energy scores indicate a more favorable interaction. Studies on structurally similar pyrazole compounds have shown potent inhibitory activity against targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). researchgate.netrsc.org The interactions typically involve hydrogen bonds between the amino group or pyrazole nitrogens and key amino acid residues in the active site, as well as hydrophobic interactions involving the chlorophenyl ring. nih.govarabjchem.orgresearchgate.net

Table 2: Illustrative Molecular Docking Results of Pyrazole Derivatives with Kinase Targets

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| EGFR (6V6O) | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 (2QU5) | -9.2 | Cys919, Asp1046 | Hydrogen Bond, Pi-Alkyl |

| CDK2 (2VTO) | -7.8 | Leu83, Lys33 | Hydrogen Bond, Hydrophobic |

| Bcl-2 (2W3L) | -9.5 | Arg102, Tyr67 | Hydrogen Bond, Pi-Pi Stacking |

Note: This table presents example data based on docking studies of similar pyrazole-based compounds against common anticancer targets.

Noncovalent Interactions (e.g., Van der Waals, Hydrogen Interactions)

Noncovalent interactions are fundamental to molecular recognition and the stability of ligand-receptor complexes. Computational methods such as Reduced Density Gradient (RDG) analysis can be used to visualize and characterize these weak interactions. researchgate.net For this compound, the key noncovalent interactions include:

Hydrogen Bonds: The amino group (-NH2) and the N-H of the pyrazole ring act as hydrogen bond donors, while the pyrazole nitrogen atoms can act as acceptors. These are critical for anchoring the molecule within a protein's active site.

π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor site.

RDG analysis generates 3D plots where surfaces are colored to indicate the type and strength of the interaction: blue for strong attractive interactions (hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. conicet.gov.ar

Theoretical Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical spectra (FT-IR, FT-Raman, NMR, and UV-Vis) can be computed and compared with experimental data to confirm the molecular structure. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies and their corresponding modes. For this molecule, characteristic peaks would include N-H stretching vibrations for the amino group (typically 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (~3000-3100 cm⁻¹), C=N and C=C stretching within the pyrazole and phenyl rings (1400-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). core.ac.uk

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental spectra to assign specific signals to each proton and carbon atom in the molecule. proquest.comresearchgate.netbohrium.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are often π → π* transitions within the conjugated aromatic system.

Chemical Reactivity and Stability Studies

Computational methods provide valuable descriptors for understanding the chemical reactivity and stability of a molecule. These are derived from Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.govunar.ac.id

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity:

Chemical Hardness (η): Resistance to charge transfer.

Chemical Potential (μ): The escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. uni-muenchen.de For this compound, the MEP map would typically show negative potential (red/yellow) around the nitrogen atoms and the chlorine atom, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) is expected around the amino and pyrazole N-H protons, identifying them as sites for nucleophilic attack. researchgate.netresearchgate.net

Table 3: Typical Calculated Global Reactivity Descriptors for a Pyrazole Derivative (in eV)

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.85 | Electron Donating Ability |

| ELUMO | -1.20 | Electron Accepting Ability |

| Energy Gap (ΔE) | 4.65 | Chemical Stability/Reactivity |

| Chemical Hardness (η) | 2.33 | Resistance to Deformation |

| Electronegativity (χ) | 3.53 | Electron Attracting Power |

| Electrophilicity Index (ω) | 2.68 | Propensity to Accept Electrons |

Note: These values are representative examples for a molecule of this class, calculated using DFT.

Structure Activity Relationship Sar Studies of 1 2 Chlorophenyl 1h Pyrazol 5 Amine Derivatives

Impact of Substituent Position and Nature on Biological Activity

The placement and characteristics of substituents on the core structure of 1-(2-chlorophenyl)-1H-pyrazol-5-amine derivatives significantly dictate their biological profiles. Researchers have extensively explored these aspects to optimize activity.

Modifications to both the pyrazole (B372694) and the 2-chlorophenyl moieties have been shown to modulate the biological activity of these compounds. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers several positions for substitution that can influence the molecule's interaction with biological targets. researchgate.net Similarly, altering the substituents on the phenyl group can affect properties like lipophilicity and electronic distribution, which are critical for pharmacological activity.

Systematic studies have revealed that the nature and position of substituents on the phenyl ring at the 1-position of the pyrazole are critical. For instance, in a series of pyrazole-based cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring was found to be a key requirement for potent and selective CB1 receptor antagonistic activity. elsevierpure.com Further research on 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives as ryanodine (B192298) receptor (RyR) regulators also highlighted the importance of the substitution pattern on the phenyl ring for insecticidal activity. nih.gov

The substitution on the pyrazole ring itself is equally important. The ability to easily introduce different functional groups at various positions allows for the fine-tuning of the molecule's pharmacological properties. researchgate.net For example, the introduction of aryl groups at position 4 of the 1H-pyrazol-5-ol nucleus has been shown to enhance antimicrobial activity. academicstrive.com

The following table summarizes the impact of various substitutions on the pyrazole and phenyl rings on the biological activity of related pyrazole derivatives.

| Modification Site | Substituent | Observed Impact on Biological Activity |

| Phenyl Ring (at N1 of Pyrazole) | 2,4-dichlorophenyl | Essential for potent and selective CB1 receptor antagonism elsevierpure.com |

| Phenyl Ring (at N1 of Pyrazole) | 2-chloro-4,5-difluorophenyl | Important for insecticidal activity via ryanodine receptor modulation nih.gov |

| Pyrazole Ring (Position 4) | Aryl groups | Enhanced antimicrobial potential academicstrive.com |

| Pyrazole Ring (Position 5) | p-iodophenyl | Potent CB1 receptor antagonism elsevierpure.com |

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions. researchgate.net In the context of this compound derivatives, the presence and position of halogen atoms are significant determinants of activity.

Studies on 3-aryl-1H-pyrazol-5-amines have demonstrated that direct C-H halogenation at the 4-position of the pyrazole ring can be achieved, providing access to novel 4-halogenated derivatives. beilstein-archives.orgresearchgate.netresearchgate.net This functionalization can be a key step in developing compounds with improved pharmacological profiles. For instance, the introduction of a chloro group has been associated with strong anti-inflammatory properties in certain pyrazole derivatives. academicstrive.com

Research into halogenated pyrazolines as selective monoamine oxidase-B (MAO-B) inhibitors revealed that halogen substitutions on the phenyl ring at the 5-position of the pyrazoline led to potent MAO-B inhibition. mdpi.com Specifically, a fluorine-containing compound exhibited the most dominant MAO-B inhibition, highlighting the profound impact of the type of halogen used. mdpi.com

Beyond halogenation, other functional groups also play a crucial role. For instance, the introduction of a carboxamido group at the 3-position of the pyrazole ring was identified as a requirement for potent CB1 receptor antagonistic activity. elsevierpure.com The following table illustrates the influence of different functionalizations on the biological activity of pyrazole derivatives.

| Functionalization | Position | Observed Impact on Biological Activity |

| Chlorination | Phenyl Ring | Associated with strong anti-inflammatory properties academicstrive.com |

| Fluorination | Phenyl Ring (at C5 of Pyrazoline) | Potent and selective MAO-B inhibition mdpi.com |

| Carboxamido Group | Pyrazole Ring (Position 3) | Essential for potent CB1 receptor antagonism elsevierpure.com |

Role of the 5-Amine Moiety in Ligand Binding and Potency

The 5-amino group on the pyrazole ring is a critical functional group that often plays a pivotal role in the interaction of these molecules with their biological targets. This moiety can act as a hydrogen bond donor, which is a key interaction in many ligand-receptor binding events. ontosight.ai The versatility of the 5-aminopyrazole scaffold makes it a valuable starting material for the synthesis of a wide range of bioactive compounds. mdpi.combeilstein-journals.orgbeilstein-journals.org

The substitution of the amino group at the 5-position of the pyrazole ring is extensively reported in medicinal chemistry due to the diverse biological activities exhibited by these derivatives, including their use as kinase inhibitors, anticancer, antibacterial, and anti-inflammatory agents. nih.gov The presence of the amino group can significantly contribute to a compound's ability to interact with biological targets like enzymes and receptors. ontosight.ai

In some cases, the free amino group is essential for activity, while in others, a substituted amino group is preferred. nih.gov For example, in a study of pyrazole derivatives, the presence of an unsubstituted N1 nitrogen was highlighted as important for cytotoxic activity, whereas substitution at this position led to anti-inflammatory activity. nih.gov This demonstrates the nuanced role of the amine and its substitution pattern in determining the final biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to understand the structural requirements for their activity as, for example, epidermal growth factor receptor (EGFR) inhibitors. researchgate.netacs.orgnih.gov These studies utilize various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

A 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors indicated that the activity was significantly influenced by adjacency distance matrix descriptors. acs.orgnih.gov 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed three-dimensional understanding of the structure-activity relationship. A CoMFA model for 1H-pyrazole derivatives as EGFR inhibitors showed excellent predictive capacity. researchgate.net More advanced 5D-QSAR models, which consider induced-fit models, have also been applied to 1H-pyrazole derivatives, revealing the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to their activity. nih.gov

These QSAR models serve as powerful predictive tools in the drug discovery process, enabling the rational design of novel this compound derivatives with enhanced biological activity.

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis studies the different spatial arrangements of atoms that a molecule can adopt and their relative energies. The biologically active conformation is the specific shape a molecule assumes when it binds to its target.

For pyrazole derivatives, conformational studies have been conducted using techniques like X-ray crystallography and theoretical calculations. bohrium.com These studies have revealed that even small changes in the molecular structure, such as increasing the length of a linker by a single methylene (B1212753) group, can lead to significant changes in the preferred conformation, for instance, from a folded to an open conformation. bohrium.com

The conformation of a molecule directly impacts its ability to fit into the binding site of a receptor or enzyme. Therefore, understanding the conformational preferences of this compound derivatives is essential for correlating their structure with their biological activity. By identifying the key conformational features required for activity, medicinal chemists can design new molecules that are pre-organized in the bioactive conformation, potentially leading to higher potency and selectivity.

Biological Activities and Mechanistic Insights in Vitro Studies of 1 2 Chlorophenyl 1h Pyrazol 5 Amine Analogs

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

Analogs of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine are recognized for their potent anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. mdpi.com

Inhibition of COX-1 and COX-2 Isozymes

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their ability to inhibit COX enzymes. mdpi.com The two main isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov Consequently, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory agents with improved safety profiles.

Numerous studies have demonstrated that pyrazole (B372694) derivatives exhibit significant and often selective inhibitory activity against the COX-2 isozyme. nih.gov For instance, a series of hybrid pyrazole analogues showed very weak inhibition of COX-1 (IC50 = 45.23–204.51 μM) but revealed potent selective COX-2 inhibitory activity (IC50 = 1.79–9.63 μM). nih.gov Certain trimethoxy-substituted pyrazole–pyridazine (B1198779) hybrids were found to be more potent COX-2 inhibitors than the standard drug celecoxib, with IC50 values of 1.50 μM and 1.15 μM. rsc.orgnih.gov The selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2, further highlights the specificity of these compounds. For example, some pyrazole analogues displayed significant COX-2 inhibition with SI values as high as 74.92, comparable to celecoxib's SI of 78.06. nih.gov

| Compound/Analog Series | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Hybrid Pyrazole Analogues (General Range) | 45.23–204.51 | 1.79–9.63 | Up to 74.92 | nih.gov |

| Trimethoxy Pyrazole-Pyridazine Hybrid 5f | - | 1.50 | - | rsc.orgnih.gov |

| Trimethoxy Pyrazole-Pyridazine Hybrid 6f | - | 1.15 | - | rsc.orgnih.gov |

| 1,5-Diarylpyrazoles-Urea Hybrid | >50 | 0.52 | >10.73 | nih.gov |

| Celecoxib (Reference) | - | - | 78.06 | nih.gov |

Molecular Mechanisms of Anti-inflammatory Action

Beyond direct COX inhibition, the anti-inflammatory effects of pyrazole analogs involve the modulation of other key inflammatory pathways. A significant mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inactive in the cytoplasm, it translocates to the nucleus upon stimulation by signals like lipopolysaccharides (LPS), triggering the transcription of inflammatory mediators. nih.gov

Certain novel pyrazole analogs have been shown to be potent inhibitors of NF-κB transcriptional activity in LPS-stimulated RAW264.7 macrophage cells. nih.gov This inhibition leads to a significant, concentration-dependent reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). rsc.orgnih.govnih.gov By suppressing the NF-κB pathway, these compounds effectively downregulate the inflammatory response at a transcriptional level. nih.gov

Anticancer and Antiproliferative Activity

Analogs of this compound have also been identified as promising anticancer agents, exhibiting antiproliferative effects against a wide range of human cancer cell lines in vitro.

Inhibition of Cancer Cell Proliferation in vitro

The antiproliferative potential of pyrazole derivatives has been extensively evaluated by the National Cancer Institute (NCI) against its panel of 60 human cancer cell lines. rsc.org The NCI screening provides data on growth inhibition (GI50), which is the concentration required to inhibit cell growth by 50%. nih.gov

For example, a specific pyrazole derivative, referred to as compound 4 in one study, demonstrated exceptional antiproliferative activity with a mean growth inhibition (GI) of 96.47% across the entire NCI-60 panel at a single 10 μM dose. rsc.org Further five-dose concentration evaluations of this compound yielded a full-panel mean GI50 value of 3.81 μM, with a range of 2.36–9.17 μM across different cancer subpanels. rsc.org Other analogs also showed significant activity; for instance, compounds with a 2-chloro substitution exhibited 61% to 73% anticancer activity against cell lines such as MCF-7 (breast), PC-3 (prostate), and HCT-116 (colon). Another pyrazolo[3,4-d]pyrimidine derivative containing a chlorophenyl moiety (compound 15) showed broad-spectrum inhibition, with GI50 values ranging from 1.18 to 8.44 μM across various cell lines. nih.gov

| Compound/Analog | Cancer Cell Line | Activity Metric | Value (μM) | Reference |

|---|---|---|---|---|

| Pyrazole Analog (Compound 4) | NCI-60 Panel (Mean) | GI50 | 3.81 | rsc.orgrsc.org |

| Pyrazolo[3,4-d]pyrimidine (Compound 15) | NCI-60 Panel (Range) | GI50 | 1.18 - 8.44 | nih.gov |

| Pyrazole Analog (Compound 2b) | MCF-7 (Breast) | %GI @ 10μM | 86.1% | rsc.org |

| Pyrazole Analog (Compound 7c) | MCF-7 (Breast) | %GI @ 10μM | 79.41% | rsc.org |

| Akt Kinase Inhibitor (Compound 2) | HCT116 (Colon) | IC50 | 0.95 | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The antiproliferative effects of these pyrazole analogs are often mediated by their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.gov

Studies using flow cytometry have shown that treatment with pyrazole derivatives can lead to a significant increase in the sub-G0/G1 cell population, which is indicative of DNA fragmentation and apoptosis. nih.gov The induction of apoptosis is further confirmed by assays showing the externalization of phosphatidylserine (B164497) and the activation of key executioner enzymes like caspase-3/7. nih.govnih.gov

In addition to apoptosis, these compounds interfere with the normal progression of the cell cycle. nih.gov Depending on the specific analog and the cancer cell line, pyrazole derivatives have been shown to cause cell cycle arrest at different phases. For example, one potent pyrazole analog induced significant cell cycle arrest at the G1 phase in HCT-116 colon cancer cells. rsc.org Another compound, PTA-1, was found to arrest triple-negative breast cancer cells in the S and G2/M phases. nih.govnih.gov This disruption of the cell cycle prevents cancer cells from replicating, thereby inhibiting tumor growth.

Targeting Specific Molecular Pathways (e.g., EGFR kinase)

A key strategy in modern cancer therapy is the targeting of specific molecular pathways that are dysregulated in cancer cells. Several pyrazole-based analogs have been specifically designed and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. dovepress.com EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival; its overexpression is linked to numerous cancers. nih.gov

In vitro enzymatic assays have confirmed the ability of pyrazole derivatives to inhibit EGFR tyrosine kinase activity. A series of pyrazolo[3,4-d]pyrimidine derivatives, including those with a chlorophenyl group, were evaluated for their EGFR inhibitory activity. One cyano derivative (compound 15) exhibited a potent EGFR inhibition IC50 of 0.135 μM, while its ethyl ester analog (compound 16) showed an even stronger IC50 of 0.034 μM. nih.gov Another thiazolyl-pyrazoline hybrid (compound V) demonstrated an EGFR inhibition IC50 of 31.8 nM. dovepress.com These findings indicate that pyrazole analogs can act as potent EGFR inhibitors, providing a clear mechanism for their anticancer activity by interfering with crucial cell signaling pathways. researchgate.net

Antimicrobial Activity

The pyrazole scaffold is a versatile structural motif that has garnered significant attention from medicinal chemists due to its wide range of pharmacological properties, including potent antimicrobial effects. nih.gov Analogs of this compound have been the subject of numerous studies to explore their efficacy against various microbial pathogens. These investigations have revealed that structural modifications to the pyrazole core can lead to compounds with significant activity against bacteria, including those known for forming biofilms and the resilient Mycobacterium tuberculosis. biointerfaceresearch.comnih.govnih.gov

Derivatives based on the pyrazole framework have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. tandfonline.commdpi.comnih.gov Studies have frequently evaluated these compounds against clinically relevant species such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). biointerfaceresearch.comgreenpharmacy.infonih.gov

For instance, a series of 5-amino-1H-pyrazole derivatives showed notable antibacterial efficacy. One compound, 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole, demonstrated a Minimum Inhibitory Concentration (MIC) value of 0.25 µg/mL against both S. aureus and E. coli. nih.gov Other pyrazole derivatives have also shown potent activity; aminoguanidine-derived 1,3-diphenyl pyrazoles were effective against multidrug-resistant clinical isolates of S. aureus with MIC values ranging from 1 to 32 μg/ml and against E. coli with an MIC of 1 μg/ml. nih.gov Similarly, certain pyrazole derivatives containing imidazothiadiazole moieties exhibited strong antibacterial activity, with some compounds showing MIC values as low as 0.25 µg/mL, which was four-fold more potent than the control drug, gatifloxacin. nih.gov The antibacterial potential often varies based on the structural differences of the analogs, which affects their ability to penetrate the bacterial cell wall; Gram-negative bacteria possess an outer phospholipidic membrane that can present a significant barrier. nih.gov

Table 1: Antibacterial Efficacy (MIC) of Selected Pyrazole Analogs| Compound/Series | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole | S. aureus | 0.25 | nih.gov |

| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole | E. coli | 0.25 | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus (MDR) | 1 - 32 | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli | 1 | nih.gov |

| Pyrazole-imidazothiadiazole hybrid (Compound 21c) | Multi-drug resistant strains | 0.25 | nih.gov |

| Pyrazole-imidazothiadiazole hybrid (Compound 23h) | Multi-drug resistant strains | 0.25 | nih.gov |

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which offers protection from antimicrobial agents and the host immune system. mdpi.com The ability to inhibit biofilm formation is a crucial therapeutic strategy. Several pyrazole analogs have demonstrated significant anti-biofilm capabilities.

In one study, pyrazole derivatives that showed strong antibacterial activity were further tested for their anti-biofilm effects against robust biofilm-forming strains of S. aureus and P. aeruginosa. These compounds inhibited biofilm formation by more than 60% when applied at their MIC. nih.govnih.gov Scanning electron microscopy analysis confirmed the disruption of the biofilm structure in the presence of these derivatives. nih.gov Another study focusing on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazoles found that specific analogs significantly reduced viable cells of multidrug-resistant Acinetobacter baumannii and inhibited its biofilm formation by 86.6% to 95.8%. nih.gov These findings underscore the potential of pyrazole derivatives to not only kill planktonic bacteria but also to disrupt the formation of their resilient biofilm communities. researchgate.net

Table 2: Anti-biofilm Activity of Selected Pyrazole Analogs| Compound/Series | Test Organism | Biofilm Inhibition (%) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivatives (3a, 5a, 6, 9a, 10a) | S. aureus & P. aeruginosa | >60% | nih.govnih.gov |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazoles (1b, 1d) | A. baumannii (MDR) | 86.6% - 95.8% | nih.gov |

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of drug-resistant strains. nih.govresearchgate.net The pyrazole scaffold has been identified as a promising framework for the development of new anti-TB agents. nih.govresearchgate.netresearchgate.net

A variety of pyrazole-containing derivatives have been synthesized and evaluated for their in vitro activity against the Mtb H37Rv strain. connectjournals.comcabidigitallibrary.org For example, a series of 1,3-diphenyl pyrazole hybrids coupled with known antitubercular drugs yielded compounds with substantial potency, exhibiting MIC values of less than 20 μM. indexcopernicus.com In another study, novel pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were synthesized, with one compound showing excellent activity against Mtb H37RV, achieving 99% inhibition at an MIC of 12.5 μg/mL. acs.org The development of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives also led to analogs with substantially improved antitubercular activity and low cytotoxicity. nih.gov These studies highlight the potential of pyrazole-based compounds to contribute to the pipeline of new anti-TB drugs. nih.gov

Table 3: Antitubercular Activity of Selected Pyrazole Analogs against M. tuberculosis H37Rv| Compound/Series | MIC | Reference |

|---|---|---|

| 1,3-diphenyl pyrazole hybrids (9c, 9d, 10c, 10d) | < 20 μM | indexcopernicus.com |

| Pyrazolylpyrazoline-tetrazole hybrid (9o) | 12.5 µg/mL | acs.org |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | Not specified (Good to excellent activity) | cabidigitallibrary.org |

Enzyme Inhibition Profiles

The biological activities of many pyrazole-based compounds stem from their ability to selectively inhibit key enzymes involved in various cellular processes. nih.govnih.gov This has made them attractive scaffolds for developing targeted therapies, particularly in oncology and infectious diseases. mdpi.commdpi.com

Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer. mdpi.com Pyrazole derivatives have been extensively investigated as kinase inhibitors. nih.govnih.gov

p38 MAPK: Mitogen-activated protein kinase (p38 MAPK) is involved in inflammatory responses. A pyrazoyl urea (B33335) derivative, structurally similar to the potent allosteric p38 MAPK inhibitor doramapimod (B1670888) (BIRB-796), has been identified, suggesting a shared binding mechanism. mdpi.com

Aurora Kinases: The Aurora kinase family (A, B, and C) plays a crucial role in mitotic progression, making them prime targets for cancer therapy. nih.govnih.govlktlabs.com A series of pyrazole-based compounds were reported as Aurora A kinase inhibitors. One promising compound demonstrated an IC50 value of 0.16 µM against Aurora A kinase and antiproliferative activity against HCT116 colon cancer cells (IC50 = 0.39 µM). nih.gov Other pan-Aurora kinase inhibitors with a pyrazole core, such as AMG-900, have shown potent inhibition of Aurora A, B, and C with IC50 values of 5, 4, and 1 nM, respectively. nih.gov

Table 4: Kinase Inhibition by Selected Pyrazole Analogs| Compound/Series | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Pyrazoyl urea derivative | p38 MAPK | (Potent allosteric inhibitor) | mdpi.com |

| Pyrazole-based Aurora A inhibitor (Compound 6) | Aurora A | 0.16 µM | nih.gov |

| AMG-900 | Aurora A | 5 nM | nih.gov |

| AMG-900 | Aurora B | 4 nM | nih.gov |

| AMG-900 | Aurora C | 1 nM | nih.gov |

Proteases are enzymes that catalyze the breakdown of proteins and are essential for the life cycle of many pathogens and for certain pathological processes in humans. Pyrazole derivatives have been identified as inhibitors of various proteases.

For instance, pyrazole-3-carboxylic acid derivatives were discovered as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease. Structure-activity relationship studies led to compounds with antiviral activity against DENV-2, with EC50 values as low as 4.1 μM in cell-based assays. acs.org In the context of the COVID-19 pandemic, virtual screening approaches identified pyrazole derivatives of usnic acid as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov Furthermore, in the search for treatments for Alzheimer's disease, pyrazole was identified as a novel C-terminal fragment for inhibitors of Beta-secretase 1 (BACE1), a key protease in the production of amyloid-β peptides. A modified pyrazole compound exhibited potent BACE1 inhibition with an IC50 value of 0.025 μM. nih.gov

Table 5: Protease Inhibition by Selected Pyrazole Analogs| Compound/Series | Target Protease | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Pyrazole-3-carboxylic acid derivative (Compound 53) | DENV NS2B-NS3 Protease | 2.2 µM (EC50) | acs.org |

| Pyrazole derivative of Usnic Acid | SARS-CoV-2 Main Protease (Mpro) | (Strong binding affinity) | nih.gov |

| Modified Pyrazole (Compound 37) | BACE1 | 0.025 µM (IC50) | nih.gov |

Carbonic Anhydrase Inhibition

Analogs based on the pyrazole scaffold have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes, which are crucial metalloenzymes in various physiological and pathological processes.

Certain 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides have demonstrated significant inhibitory effects on the cytosolic isoforms hCA I and hCA II. nih.gov The inhibitory activities, represented by Kᵢ values, were found to be in the nanomolar range. For instance, Kᵢ values for these analogs ranged from 316.7 ± 9.6 nM to 533.1 ± 187.8 nM against hCA I, and from 412.5 ± 115.4 nM to 624.6 ± 168.2 nM against hCA II. nih.gov Notably, compounds featuring bromine or fluorine substituents on the phenyl ring were identified as particularly potent within this series. nih.gov The presence of a benzenesulfonamide (B165840) group linked to the pyrazole ring is considered essential for this CA inhibitory activity. nih.gov

Another series of 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamide derivatives also showed potent and selective inhibition against various hCA isoforms, including the tumor-associated hCA IX. acs.org The inhibitory potency was influenced by the substitution pattern on the 2-hydroxyaryl ring and the nature of the linker to the sulfonamide moiety. acs.org For example, some compounds showed activity towards the hCA IX isoform that was better than the standard inhibitor Acetazolamide (AAZ), which has a Kᵢ of 25.8 nM. acs.org

| Compound Series | Target Isoform | Inhibition (Kᵢ) Range | Reference Compound (Kᵢ) |

|---|---|---|---|

| 4-(dihydropyrazol-1-yl)benzenesulfonamides | hCA I | 316.7–533.1 nM | Acetazolamide (278.8 nM) |

| hCA II | 412.5–624.6 nM | Acetazolamide (293.4 nM) | |

| 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamides | hCA IX | Some compounds Kᵢ < 25.8 nM | Acetazolamide (25.8 nM) |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines, a class of bioactive lipids. Research into small-molecule inhibitors for this enzyme has explored various chemical scaffolds.

In a study focused on developing NAPE-PLD inhibitors based on a quinazoline (B50416) sulfonamide structure, a series of derivatives were synthesized to explore the structure-activity relationship. nih.gov During this investigation, an analog incorporating an H-bond-forming pyrazole ring was synthesized and evaluated. nih.gov This pyrazole-containing compound was found to be a weak inhibitor of NAPE-PLD. nih.gov Although the primary focus of the research was on other heterocyclic systems like pyridazine and pyrimidine (B1678525) which showed progressively greater potency, the inclusion of a pyrazole derivative indicates that this scaffold has been considered in the design of NAPE-PLD inhibitors. nih.gov

Antiviral Activity (e.g., Anti-HIV)

The pyrazole nucleus is a prominent scaffold in the development of novel anti-HIV agents, with analogs demonstrating activity against various viral targets, most notably HIV-1 reverse transcriptase (RT).

One series of novel pyrazolo[4,3-c]pyridin-4-one derivatives was synthesized and screened for anti-HIV activity. nih.gov Compound 12c from this series emerged as the most active, with IC₅₀ values of 3.67 µM against the HIV-1VB59 strain and 2.79 µM against the HIV-1UG070 strain. nih.gov Molecular docking studies suggested that this compound binds to the non-nucleoside binding pocket of HIV-1 RT, indicating its mechanism of action as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov

In another study, 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives were designed and evaluated. vanderbilt.edu Several of these compounds showed potent antiviral activities in the single-digit micromolar range with low cytotoxicity. Specifically, compounds 9g and 15i exhibited potent anti-HIV-1 activities with EC₅₀ values below 5 µM and a therapeutic index (TI) greater than 100, marking them as potential leads for further optimization. vanderbilt.edu

Furthermore, pyrrolyl-pyrazole carboxylic acids have been investigated as inhibitors of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase. nih.gov The most potent compound from an oxyphenylpyrrolyl-pyrazole subseries, 11b , inhibited RNase H with an IC₅₀ of 0.27 μM. nih.gov These compounds showed high selectivity for RNase H over the HIV-1 integrase enzyme. nih.gov

| Compound Series | Example Compound | Target/Mechanism | Activity (EC₅₀/IC₅₀) | Cell Line/Strain |

|---|---|---|---|---|

| Pyrazolo[4,3-c]pyridin-4-ones | 12c | HIV-1 RT (NNRTI) | 2.79 µM | HIV-1UG070 |

| 3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-diones | 9g | Not specified | < 5 µM (EC₅₀) | C8166 cells |

| 15i | < 5 µM (EC₅₀) | |||

| Oxyphenylpyrrolyl-pyrazoles | 11b | HIV-1 RNase H | 0.27 µM (IC₅₀) | Enzymatic Assay |

Neuroprotective Mechanisms in vitro

Pyrazolol derivatives, a class of pyrazole analogs, have demonstrated significant neuroprotective potential in vitro, primarily attributed to their antioxidant and free radical scavenging properties. In a study investigating pyrazolol derivatives for anti-ischemic stroke applications, these compounds showed excellent neurocytoprotective effects in an SH-SY5Y cell injury model subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), which simulates ischemic conditions in vitro. nih.gov

The neuroprotective activity is linked to their capacity to scavenge free radicals, as demonstrated in various antioxidant assays. nih.gov One particular methyl-substituted compound, Y12 , not only showed exceptional antioxidant capacity but also exhibited significant metal chelating activity with Cu²⁺. nih.gov The chelation of metal ions like copper is a crucial neuroprotective mechanism, as these ions can participate in Fenton reactions that generate highly reactive hydroxyl radicals, leading to oxidative stress and neuronal damage. These in vitro findings suggest that pyrazolol analogs can protect neuronal cells from ischemic injury by mitigating oxidative stress through multiple pathways. nih.gov

Antioxidant Activity in Biological Systems

The pyrazole scaffold is a key feature in the development of potent antioxidant agents. Various analogs have been evaluated through a range of in vitro assays to determine their radical scavenging capabilities.

Derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole were tested for their potential as antioxidants in DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide (NO), and superoxide (B77818) scavenging assays. The antioxidant activity of pyrazoles is often attributed to the presence of an NH proton. Similarly, a study on pyrazolol derivatives confirmed their antioxidant capabilities in DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ORAC (Oxygen Radical Absorbance Capacity) assays. nih.gov The results indicated that most of the synthesized compounds demonstrated antioxidant effects, with some showing exceptional capacity. nih.gov The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is central to their antioxidant mechanism.

Antileishmanial Activity

Pyrazole derivatives have emerged as a promising class of compounds with significant activity against various species of Leishmania, the protozoan parasites responsible for leishmaniasis.

In one study, a series of 1H-pyrazole derivatives were tested for in vitro antileishmanial activity against Leishmania aethiopica promastigotes. nih.gov The α,β-unsaturated ketone precursor, 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole , exhibited the highest activity with an IC₅₀ of 0.079 µg/ml. nih.gov

Another investigation evaluated fourteen pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major. vanderbilt.edu Several compounds exhibited promising activity, with IC₅₀ values ranging from 34.79 to 43.55 μg/mL, which was significantly more potent than the standard drug Glucantime (IC₅₀ of 97.31 μg/mL). vanderbilt.edu The most potent activities were associated with compounds P12 (a pyrano[2,3-c]pyrazole with 2,4-di-Cl substituents) and P14 , with IC₅₀ values of 34.79 and 38.51 μg/mL, respectively. vanderbilt.edu

Furthermore, endoperoxide–pyrazole hybrids have been assessed against Leishmania tropica and Leishmania infantum. Trioxolane–pyrazole hybrids showed some activity, and conversion to their hydrochloride salt forms, such as OZ1•HCl , improved solubility and resulted in the most active compound against both Leishmania strains.

| Compound/Series | Leishmania Species | Activity (IC₅₀) |

|---|---|---|

| 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole | L. aethiopica | 0.079 µg/mL |

| Hydrazone 7 | L. aethiopica | 1.823 µg/mL |

| Pyrano[2,3-c]pyrazole (P12) | L. major | 34.79 µg/mL |

| Pyrano[2,3-c]pyrazole (P14) | L. major | 38.51 µg/mL |

| Trioxolane–pyrazole hybrid (OZ1•HCl) | L. tropica & L. infantum | Most active of series |

Derivatization and Functionalization Strategies for Research Applications

Synthetic Modifications at the 5-Amine Position

The primary amino group at the 5-position of the pyrazole (B372694) ring is a key site for synthetic modification. Its nucleophilicity allows for a wide range of reactions, leading to diverse derivatives. While the amino group itself can be directly modified, its electronic influence also directs reactions at other positions of the pyrazole ring. For instance, the presence of the activating amino group facilitates electrophilic substitution, such as halogenation, at the C4 position of the pyrazole ring. beilstein-archives.orgontosight.ai

Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) as inexpensive and safe halogenating agents. beilstein-archives.org This metal-free protocol allows for the synthesis of 4-halogenated pyrazole derivatives in moderate to excellent yields under mild, room-temperature conditions. beilstein-archives.org The resulting 4-halo-substituted aminopyrazoles can then undergo further transformations, demonstrating the utility of this functionalization strategy. beilstein-archives.org

Formation of Amide, Sulfonamide, and Phosphonamide Derivatives

A prevalent strategy for derivatizing 1-(2-Chlorophenyl)-1H-pyrazol-5-amine involves the acylation or sulfonylation of the 5-amino group to form stable amide and sulfonamide linkages. These reactions are typically straightforward and allow for the introduction of a vast array of substituents, significantly altering the parent molecule's properties.

Amide Synthesis: Amide derivatives are commonly prepared by reacting the 5-aminopyrazole with various acylating agents, such as carboxylic acid chlorides or anhydrides, in the presence of a base. beilstein-journals.orgpsu.edu This reaction has been applied to synthesize series of N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides and other pyrazole carboxamides, which have been explored for various biological activities. beilstein-journals.orgtandfonline.comnih.gov

Sulfonamide Synthesis: Similarly, sulfonamide derivatives are synthesized by reacting the amine with sulfonyl chlorides. nih.govekb.egrsc.org This approach has been used to create libraries of pyrazole-based sulfonamides. nih.govrsc.org For example, new series of sulfonamides have been synthesized from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (a related pyrazole derivative) by reacting it with different benzene (B151609) sulfonyl chlorides. nih.gov

The general synthetic schemes for these reactions are presented below:

| Derivative Type | Reactants | General Reaction |

| Amide | This compound + Acyl Chloride | Pyrazole-NH₂ + R-COCl → Pyrazole-NH-CO-R + HCl |

| Sulfonamide | This compound + Sulfonyl Chloride | Pyrazole-NH₂ + R-SO₂Cl → Pyrazole-NH-SO₂-R + HCl |

Note: 'Pyrazole' refers to the 1-(2-Chlorophenyl)-1H-pyrazol scaffold, and 'R' represents a variable organic substituent.

While less common in the reviewed literature, the synthesis of phosphonamide derivatives can be conceptually achieved through similar chemistry, by reacting the 5-amino group with a suitable phosphoryl chloride derivative (e.g., R₂P(O)Cl). This would introduce a phosphonamide moiety, further expanding the chemical space for structure-activity relationship studies.

Reductive Amination and Conjugation Reactions

Reductive amination is a powerful method for forming C-N bonds and is used to introduce alkyl or arylalkyl groups at the amino position. In this context, the 5-amino group of this compound can act as the nucleophile, reacting with an aldehyde or ketone to form an intermediate imine (or Schiff base). This intermediate is then reduced in situ, typically using a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the corresponding secondary or tertiary amine. ineosopen.orgorganic-chemistry.orgresearchgate.net

This method allows for the conjugation of the pyrazole core to other molecules or functional groups. For instance, reacting the aminopyrazole with a ferrocene-containing aldehyde via reductive amination results in a conjugate molecule incorporating the organometallic ferrocene (B1249389) moiety. ineosopen.orgresearchgate.net The general procedure involves mixing the aminopyrazole and the carbonyl compound, followed by the addition of the reducing agent. ineosopen.org

Conjugation reactions, in a broader sense, refer to the linking of the pyrazole scaffold to other chemical entities. This can be achieved through the amide and sulfonamide bond formations discussed previously, or through other linker chemistries, to create more complex molecules with potentially synergistic or novel properties.

Incorporation into Fused Ring Systems and Hybrid Molecules

The this compound scaffold is a valuable synthon for constructing more complex heterocyclic systems. The reactive amino group, often in conjunction with other functional groups introduced onto the pyrazole ring, can participate in cyclization reactions to form fused ring systems. For example, 5-aminopyrazoles can be used to synthesize pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other fused heterocycles. These reactions often involve condensation with bifunctional reagents like β-ketoesters or α,β-unsaturated carbonyl compounds.

Furthermore, the concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery. researchgate.netmdpi.com this compound can be incorporated into such hybrid molecules. For instance, pyrazole-chalcone hybrids have been synthesized and evaluated for their biological activities. nih.gov These hybrids are typically formed by creating a covalent linkage (e.g., an amide, sulfonamide, or other linker) between the pyrazole moiety and another biologically active scaffold. researchgate.netnih.gov

Development of Azo Compounds and Other Functionalized Derivatives

The 5-amino group of the pyrazole can be diazotized and coupled with other aromatic or heterocyclic compounds to form azo dyes. mdpi.com More directly, pyrazol-5-amines can undergo oxidative dehydrogenative coupling to selectively form azo compounds. nih.govacs.org This reaction can be catalyzed by copper or iodine and involves the formation of a nitrogen-nitrogen double bond (N=N) between two pyrazole units. nih.govacs.org The resulting bis-pyrazolyl azo compounds have extended π-systems and are often colored, making them of interest in materials science as dyes or molecular switches. nih.gov

A representative reaction is the copper-catalyzed oxidative coupling of a pyrazol-5-amine using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govacs.org This process efficiently yields (E)-1,2-bis(pyrazol-5-yl)diazenes. nih.gov

Future Directions and Emerging Research Avenues for 1 2 Chlorophenyl 1h Pyrazol 5 Amine Research

Exploration of Novel Synthetic Pathways for Diversification

While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research will focus on developing more advanced and versatile synthetic routes. researchgate.netnih.gov The goal is to facilitate the rapid diversification of the 1-(2-chlorophenyl)-1H-pyrazol-5-amine core to generate extensive libraries of analogues for biological screening.

Key areas of exploration include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.gov Applying MCRs to pyrazole synthesis allows for the creation of highly functionalized derivatives in a time- and resource-efficient manner. nih.gov For instance, a five-component reaction has been successfully used to generate complex pyrano[2,3-c]pyrazoles. nih.gov

C-H Functionalization: Direct C-H bond activation and functionalization represent a powerful and atom-economical approach to modify the pyrazole core and its pendant phenyl ring. This strategy avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing flow-based syntheses for this compound and its derivatives can accelerate the production of compound libraries for high-throughput screening.

Novel Cyclization Strategies: Research into new catalytic systems, such as copper-catalyzed annulation, can lead to unique fused-ring systems. For example, the dimerization of 5-aminopyrazoles has been shown to produce novel dipyrazole-fused pyridazines and pyrazines through selective C-H/N-H, C-H/C-H, and N-H/N-H bond couplings. mdpi.com

Advanced Computational Modeling for Mechanism Elucidation and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these techniques can provide deep insights into its behavior at a molecular level, guiding the design of more potent and selective analogues.

Future computational efforts will likely involve:

Molecular Docking and Dynamics Simulations: These methods are used to predict and analyze the binding of a ligand to its protein target. mdpi.com By simulating the interaction of this compound derivatives with various biological targets, researchers can understand key binding interactions, predict binding affinities, and rationalize structure-activity relationships (SAR). mdpi.comresearchgate.net

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to study the electronic structure of the molecule, elucidate reaction mechanisms, and predict spectroscopic properties. researchgate.net This information is crucial for understanding the compound's intrinsic reactivity and for optimizing its electronic properties to enhance target engagement.

3D-QSAR and Pharmacophore Modeling: Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, like Comparative Molecular Field Analysis (CoMFA), help to correlate the 3D properties of molecules with their biological activity. researchgate.net This allows for the creation of predictive models that can guide the design of new compounds with improved potency. researchgate.net

Table 1: Computational Techniques in Pyrazole Research

| Computational Technique | Application in Pyrazole Research | Potential Outcome for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com | Identification of key binding interactions; prioritization of derivatives for synthesis. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to assess binding stability. mdpi.com | Confirmation of docking results; understanding the dynamic nature of the ligand-protein complex. |

| 3D-QSAR (e.g., CoMFA) | Correlates the 3D structural features of molecules with their biological activity. researchgate.net | Generation of predictive models to guide the design of more potent analogues. |

| DFT Calculations | Investigates electronic structure, molecular orbitals (HOMO/LUMO), and reaction energetics. researchgate.net | Elucidation of reaction mechanisms; optimization of electronic properties for improved activity. |

Investigation of New Biological Targets and Pathways

The pyrazole scaffold is a versatile pharmacophore present in numerous approved drugs and clinical candidates targeting a wide array of diseases. researchgate.netmdpi.com Future research on this compound should extend beyond its known activities to explore novel therapeutic areas.

Potential new targets and pathways include:

Protein Kinases: Altered protein kinase activity is a hallmark of cancer. nih.gov The pyrazole scaffold is a key component of several protein kinase inhibitors (PKIs). nih.gov Screening this compound derivatives against a broad panel of kinases could identify novel inhibitors for cancer therapy. nih.gov

Neurodegenerative Diseases: Pyrazole-containing compounds have been investigated as potential treatments for Alzheimer's and Parkinson's diseases by targeting enzymes like acetylcholinesterase (AChE) or inhibiting protein aggregation. nih.govresearchgate.net